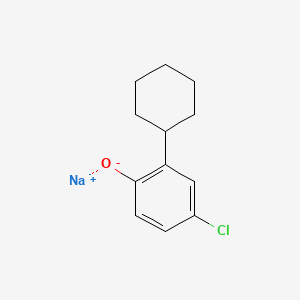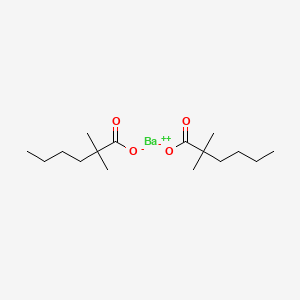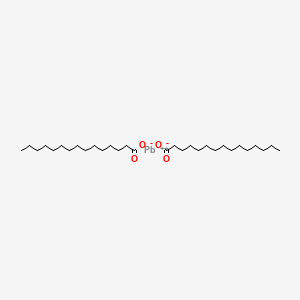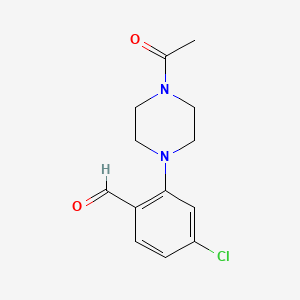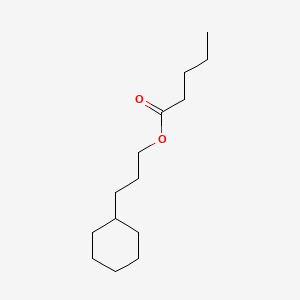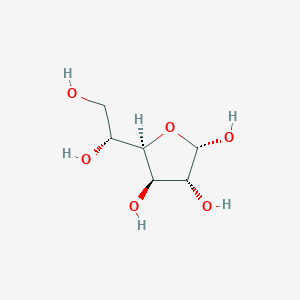
(Z)-9-Pentadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-9-Pentadecenoic acid is a monounsaturated fatty acid with the chemical formula C15H28O2 It is characterized by a double bond in the cis configuration at the ninth carbon atom from the carboxyl end
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-9-Pentadecenoic acid typically involves the use of olefin metathesis or Wittig reactions. One common method is the cross-metathesis of 1-decene with 1-octene, followed by oxidation to form the desired fatty acid. The reaction conditions often include the use of catalysts such as Grubbs’ catalyst and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction and purification from natural sources, such as plant oils. The process involves saponification of the oils to release the fatty acids, followed by fractional distillation to isolate this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to its corresponding saturated fatty acid, pentadecanoic acid, using hydrogenation with catalysts like palladium on carbon.
Substitution: It can participate in substitution reactions, such as esterification with alcohols to form esters, using reagents like sulfuric acid as a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alcohols with sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Pentadecanoic acid.
Substitution: Esters of this compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (Z)-9-Pentadecenoic acid is used as a precursor for the synthesis of various complex molecules. Its unique structure makes it a valuable starting material for the production of polymers and surfactants.
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: In medicine, this compound is explored for its potential therapeutic effects, including its ability to modulate lipid metabolism and its use in the formulation of pharmaceuticals.
Industry: Industrially, this compound is used in the production of biodegradable lubricants, cosmetics, and as an additive in food products.
Mecanismo De Acción
The mechanism of action of (Z)-9-Pentadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can interact with various molecular targets, including enzymes involved in lipid metabolism. The pathways involved include the modulation of inflammatory responses and the inhibition of microbial growth.
Comparación Con Compuestos Similares
Oleic Acid: Another monounsaturated fatty acid with a double bond at the ninth carbon but with a longer carbon chain (C18).
Palmitoleic Acid: A monounsaturated fatty acid with a double bond at the seventh carbon and a shorter carbon chain (C16).
Uniqueness: (Z)-9-Pentadecenoic acid is unique due to its specific chain length and position of the double bond, which confer distinct physical and chemical properties. Its intermediate chain length makes it particularly useful in applications where longer or shorter chain fatty acids are less effective.
By understanding the properties and applications of this compound, researchers can harness its potential in various scientific and industrial fields.
Propiedades
Número CAS |
1903-03-3 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
(Z)-pentadec-9-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h6-7H,2-5,8-14H2,1H3,(H,16,17)/b7-6- |
Clave InChI |
DJCQJZKZUCHHAL-SREVYHEPSA-N |
SMILES isomérico |
CCCCC/C=C\CCCCCCCC(=O)O |
SMILES canónico |
CCCCCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


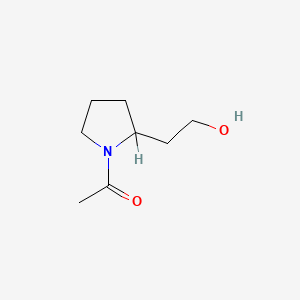
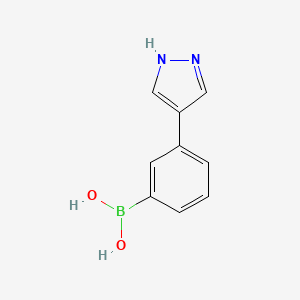
![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)

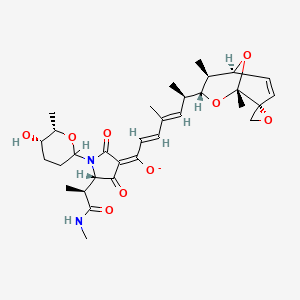
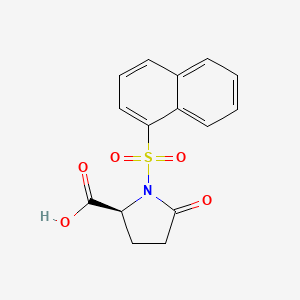
![N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12644422.png)
